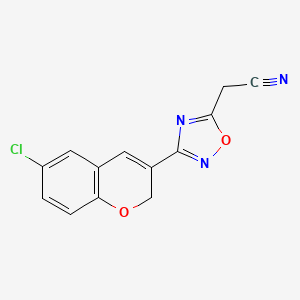
2-(3-(6-Chloro-2H-chromen-3-yl)-1,2,4-oxadiazol-5-yl)acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-(6-Chloro-2H-chromen-3-yl)-1,2,4-oxadiazol-5-yl)acetonitrile is a complex organic compound that features a chromenyl group, an oxadiazole ring, and a nitrile group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(6-Chloro-2H-chromen-3-yl)-1,2,4-oxadiazol-5-yl)acetonitrile typically involves multiple steps. One common method includes the Claisen-Schmidt condensation of 6-chloro-2H-chromen-3-yl acetophenone with various reagents to form intermediate compounds, which are then cyclized to form the oxadiazole ring . The reaction conditions often involve the use of ethanolic solutions of sodium hydroxide (NaOH) and other catalysts to facilitate the condensation and cyclization processes .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.
化学反応の分析
Types of Reactions
2-(3-(6-Chloro-2H-chromen-3-yl)-1,2,4-oxadiazol-5-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the oxadiazole ring or the nitrile group.
Substitution: The chloro group in the chromenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Nucleophiles: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxadiazole derivatives, while substitution reactions can produce a range of substituted chromenyl compounds.
科学的研究の応用
2-(3-(6-Chloro-2H-chromen-3-yl)-1,2,4-oxadiazol-5-yl)acetonitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
作用機序
The mechanism of action of 2-(3-(6-Chloro-2H-chromen-3-yl)-1,2,4-oxadiazol-5-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes, receptors, or other proteins. The exact molecular targets and pathways can vary depending on the specific application and biological context.
類似化合物との比較
Similar Compounds
(2E)-3-(6-Chloro-2H-chromen-3-yl)acrylic acid: Shares the chromenyl and chloro groups but lacks the oxadiazole ring and nitrile group.
(6-Chloro-2H-chromen-3-yl)methanol: Contains the chromenyl and chloro groups but has a methanol group instead of the oxadiazole ring and nitrile group.
Uniqueness
2-(3-(6-Chloro-2H-chromen-3-yl)-1,2,4-oxadiazol-5-yl)acetonitrile is unique due to the presence of both the oxadiazole ring and the nitrile group, which confer distinct chemical and biological properties. These features make it a versatile compound for various applications in research and industry.
特性
分子式 |
C13H8ClN3O2 |
|---|---|
分子量 |
273.67 g/mol |
IUPAC名 |
2-[3-(6-chloro-2H-chromen-3-yl)-1,2,4-oxadiazol-5-yl]acetonitrile |
InChI |
InChI=1S/C13H8ClN3O2/c14-10-1-2-11-8(6-10)5-9(7-18-11)13-16-12(3-4-15)19-17-13/h1-2,5-6H,3,7H2 |
InChIキー |
RMTPXNWMERQECX-UHFFFAOYSA-N |
正規SMILES |
C1C(=CC2=C(O1)C=CC(=C2)Cl)C3=NOC(=N3)CC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















